![molecular formula C20H18O3S B596959 1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene CAS No. 1345472-18-5](/img/structure/B596959.png)
1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene
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Overview
Description
“1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene” is a chemical compound with the CAS Number: 1345472-18-5. It has a molecular weight of 338.43 and its IUPAC name is 3-(benzyloxy)-4’-(methylsulfonyl)-1,1’-biphenyl .
Synthesis Analysis
While specific synthesis methods for “1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene” were not found, related compounds have been synthesized through various methods. For instance, a novel series of 1,2,3-triazole-linked pyrazoline analogues were prepared by the reaction of 3-(4-(benzyloxy)phenyl)-1-(1-(arylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one with hydrazine hydrate in the presence of glacial acetic acid medium .Scientific Research Applications
Anticancer Agents
Compounds similar to “1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene” have been synthesized and evaluated for their potential as anticancer agents . These compounds have shown promising results in inhibiting tubulin polymerization and demonstrating cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines .
Tubulin Polymerization Inhibitors
The compound has been evaluated for its ability to inhibit tubulin polymerization . Tubulin is a protein that is an essential component of the cytoskeleton, and its polymerization and depolymerization play a crucial role in cell division. Therefore, inhibiting tubulin polymerization can prevent cancer cells from dividing and growing.
Asymmetric Synthesis
Compounds with similar structures have been used as radical trapping agents in asymmetric 1,2-oxytrifluoromethylation of styrenes . This process is catalyzed by chiral vanadyl methoxide complexes bearing 3,5-disubstituted-N-salicylidene-t-leucinate templates .
Potential Inhibitors of Acetohydroxyacid Synthase
The compound may serve as a potential inhibitor of acetohydroxyacid synthase . This enzyme is involved in the biosynthesis of branched-chain amino acids, and inhibiting it can lead to the death of the organism, making it a target for herbicides and antibiotics .
Potential Inhibitors of Epidermal Growth Factor Receptor (EGFR) Kinases
The compound may also serve as a potential inhibitor of EGFR kinases . EGFR is a protein that, when mutated or overexpressed, plays a significant role in the development of a variety of cancers. Therefore, inhibiting EGFR can be a strategy for cancer treatment .
Drug Design and Synthesis
The compound’s structure can be used as a template for the design and synthesis of new biomedically interesting compounds . For example, new 2,5-disubstituted 1,3,4-oxadiazoles derivatives with (benzyloxy)phenyl substituent as a bulky aromatic group in the second position have been synthesized .
Future Directions
While specific future directions for “1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene” were not found in the retrieved data, related compounds have been synthesized and evaluated for their in vitro antioxidant activity and antimicrobial activities . This suggests potential future directions in the development of new antimicrobial and antioxidant agents.
properties
IUPAC Name |
1-(4-methylsulfonylphenyl)-3-phenylmethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3S/c1-24(21,22)20-12-10-17(11-13-20)18-8-5-9-19(14-18)23-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMBFRIHHRJXOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718413 |
Source
|
Record name | 3-(Benzyloxy)-4'-(methanesulfonyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene | |
CAS RN |
1345472-18-5 |
Source
|
Record name | 1,1′-Biphenyl, 4′-(methylsulfonyl)-3-(phenylmethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1345472-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Benzyloxy)-4'-(methanesulfonyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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